molecular formula C5H11Br2N B3052596 Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl- CAS No. 4275-17-6

Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl-

Cat. No.: B3052596
CAS No.: 4275-17-6
M. Wt: 244.96 g/mol
InChI Key: WJZGRGFVSRMXQX-UHFFFAOYSA-N
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Description

Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl- is an organic compound with the molecular formula C4H9Br2N It is a brominated derivative of ethanamine, characterized by the presence of two bromine atoms attached to the ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl- typically involves the bromination of diethanolamine. The process can be summarized as follows:

    Preparation of 2-bromoethanol: Ethylene reacts with bromine in a suitable solvent such as ethanol or chlorinated alkanes to produce 2-bromoethanol.

    Reaction with Ethanamine: 2-bromoethanol is then reacted with ethanamine under basic conditions, using bases like sodium hydroxide or sodium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl- undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of ethanamine derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, ammonia, or thiol compounds under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted ethanamines, brominated derivatives, and reduced ethanamine compounds.

Scientific Research Applications

Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl- has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Biological Studies: Employed in studies related to enzyme inhibition and receptor binding due to its brominated structure.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to inhibition of enzyme activity or modulation of receptor function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Ethanamine, 2-bromo-N,N-bis(2-bromoethyl)-
  • Ethanamine, 2-phenoxy-N-(2-phenoxyethyl)-
  • Diethanolamine derivatives

Uniqueness

Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl- is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-bromo-N-(2-bromoethyl)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Br2N/c1-8(4-2-6)5-3-7/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZGRGFVSRMXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCBr)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195413
Record name Diethylamine, 2,2'-dibromo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4275-17-6
Record name 2-Bromo-N-(2-bromoethyl)-N-methylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4275-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylamine, 2,2'-dibromo-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004275176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylamine, 2,2'-dibromo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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